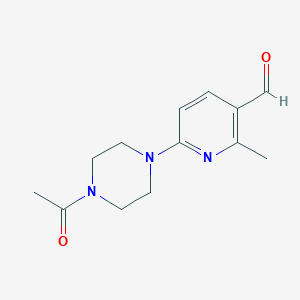
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile est un composé hétérocyclique qui présente un cycle pyrazole substitué par des groupes amino, bromo, tert-butyle et cyano
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile implique généralement les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par réaction de l’hydrazine avec une 1,3-dicétone ou un β-cétoester en conditions acides ou basiques.
Introduction de substituants : Le groupe tert-butyle peut être introduit par alkylation à l’aide d’halogénures de tert-butyle. Le groupe amino peut être introduit par des réactions de substitution nucléophile.
Bromation : L’atome de brome peut être introduit par bromation électrophile à l’aide de brome ou de N-bromosuccinimide (NBS).
Introduction du groupe cyano : Le groupe cyano peut être introduit par des réactions de substitution nucléophile à l’aide de sources de cyanure telles que le cyanure de sodium ou le cyanure de potassium.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse susmentionnées pour une production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, l’optimisation des conditions réactionnelles pour des rendements plus élevés et la garantie de la pureté du produit final par des techniques de cristallisation ou de chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les groupes amino et bromo peuvent participer à des réactions de substitution nucléophile et électrophile, respectivement.
Oxydation et réduction : Le composé peut subir des réactions d’oxydation et de réduction, en particulier au niveau du groupe amino.
Réactions de cyclisation : Le composé peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs tels que l’azoture de sodium, le cyanure de sodium et les amines peuvent être utilisés en conditions basiques.
Substitution électrophile : Des réactifs tels que le brome, le NBS et d’autres agents halogénants peuvent être utilisés en conditions acides ou neutres.
Oxydation : Des réactifs tels que le peroxyde d’hydrogène, le permanganate de potassium et d’autres agents oxydants peuvent être utilisés.
Réduction : Des réactifs tels que l’hydrure de lithium et d’aluminium, le borohydrure de sodium et d’autres agents réducteurs peuvent être utilisés.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile du groupe bromo par l’azoture de sodium donnerait du 5-Amino-3-azido-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.
4. Applications de recherche scientifique
Chimie
En chimie, this compound est utilisé comme bloc de construction pour la synthèse de molécules plus complexes
Biologie
En biologie, ce composé peut être utilisé comme précurseur pour la synthèse de molécules biologiquement actives. Ses dérivés peuvent présenter des propriétés antimicrobiennes, antivirales ou anticancéreuses, ce qui en fait un composé précieux pour la découverte et le développement de médicaments.
Médecine
En médecine, les dérivés de this compound peuvent être utilisés comme agents thérapeutiques. La recherche se poursuit pour explorer son potentiel en tant que traitement pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie
Dans l’industrie, ce composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés uniques. Ses dérivés peuvent être utilisés dans la production de polymères, de revêtements et d’autres matériaux avancés.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable compound for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be used as therapeutic agents. Research is ongoing to explore its potential as a treatment for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its derivatives may be used in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
Le mécanisme d’action de 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile dépend de son application spécifique. En chimie médicinale, ses dérivés peuvent agir en inhibant des enzymes ou des récepteurs spécifiques impliqués dans les voies de la maladie. Par exemple, il peut inhiber les kinases ou d’autres protéines impliquées dans les voies de signalisation cellulaire, conduisant à la suppression de la croissance des cellules cancéreuses.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Amino-3-chloro-1-(tert-butyl)-1H-pyrazole-4-carbonitrile : Structure similaire mais avec un atome de chlore au lieu d’un atome de brome.
5-Amino-3-iodo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile : Structure similaire mais avec un atome d’iode au lieu d’un atome de brome.
5-Amino-3-méthyl-1-(tert-butyl)-1H-pyrazole-4-carbonitrile : Structure similaire mais avec un groupe méthyle au lieu d’un atome de brome.
Unicité
L’unicité de 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile réside dans sa combinaison spécifique de substituants, qui confère des propriétés chimiques et physiques uniques. La présence du groupe bromo permet une fonctionnalisation supplémentaire par des réactions de substitution, tandis que le groupe tert-butyle fournit un encombrement stérique, affectant la réactivité et la stabilité du composé.
Propriétés
Numéro CAS |
1390635-65-0 |
|---|---|
Formule moléculaire |
C8H11BrN4 |
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
5-amino-3-bromo-1-tert-butylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H11BrN4/c1-8(2,3)13-7(11)5(4-10)6(9)12-13/h11H2,1-3H3 |
Clé InChI |
LKKZABQMNDQZKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=C(C(=N1)Br)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



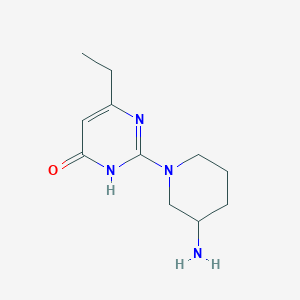


![2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B11791019.png)
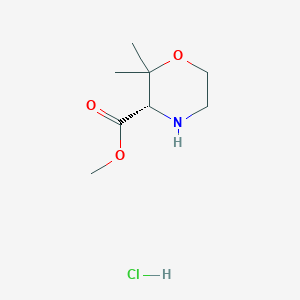


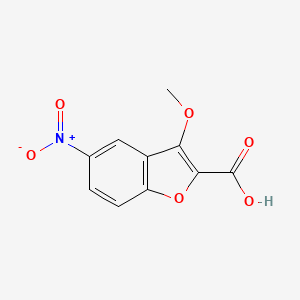

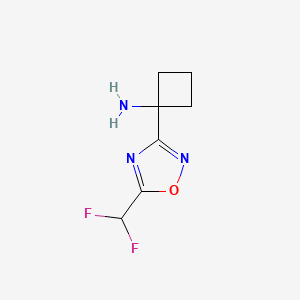
![Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B11791074.png)
![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)
